5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

Addressing the need for novel kinase inhibitor scaffolds, this pyrazolo[1,5-a]pyrimidine features a unique N-(pyridin-3-ylmethyl)amine at the 7-position, offering a distinct hydrogen-bonding vector orthogonal to common 2-pyridylmethyl analogs. - Enables kinase selectivity panel screening to identify targets accommodating the 3-pyridylmethyl vector. - Serves as a comparator to evaluate 5,6-dimethyl vs. 2,5-dimethyl substitution effects on target engagement. - Favorable drug-like properties (LogP 2.63, TPSA 55 Ų) for cellular target deconvolution studies.

Molecular Formula C20H19N5
Molecular Weight 329.407
CAS No. 900897-12-3
Cat. No. B2389259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900897-12-3
Molecular FormulaC20H19N5
Molecular Weight329.407
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4
InChIInChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3
InChIKeyCSYSCLOUUBNKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview & Procurement


5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900897-12-3) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely recognized in medicinal chemistry for its kinase inhibitory potential . The compound features a 5,6-dimethyl substitution on the pyrimidine ring, a 3-phenyl group on the pyrazole ring, and an N-(pyridin-3-ylmethyl)amine at the 7-position, distinguishing it from more commonly studied 2-pyridylmethyl or 5,7-disubstituted analogs [1]. Its molecular formula is C20H19N5 (MW 329.40 Da) with a computed ACD/LogP of 2.63 and zero Rule-of-5 violations, suggesting favorable drug-like physicochemical properties for oral bioavailability . This compound is commercially available through screening library suppliers such as Life Chemicals at 90%+ purity, positioning it as an accessible tool compound for exploratory kinase inhibitor research [2].

Chemotype Pyrazolo[1,5-a]pyrimidine kinase inhibitor tool compound with 3-pyridylmethylamine geometry
Selection 5,6-Dimethyl-3-phenyl scaffold for kinase selectivity profiling studies
Format Pre-weighed screening library grade; supports rapid procurement for exploratory research

Why Generic Substitution Fails


Within the pyrazolo[1,5-a]pyrimidine class, even minor structural variations profoundly alter biological activity profiles. The 3-pyridylmethylamine at the 7-position in compound 900897-12-3 creates a distinct hydrogen-bonding geometry compared to the more extensively characterized 2-pyridylmethyl analogs prevalent in the anti-mycobacterial literature, where the 2-pyridyl nitrogen engages targets differently [1]. Similarly, the 5,6-dimethyl pattern on the pyrimidine ring influences both electronic distribution and steric accessibility of the core scaffold, differentiating this compound from 2,5-dimethyl or 5-methyl-2-ethyl variants found in antiviral patent series [2]. The 3-phenyl substituent (vs. 3-(4-chlorophenyl) or 3-(4-fluorophenyl) analogs) modulates lipophilicity and potential π-stacking interactions, which can shift kinase selectivity profiles. These structural features are not interchangeable without altering the compound's target binding profile, making direct substitution with in-class analogs scientifically unjustified without confirmatory biochemical data [3].

7-Amine positional isomerism
This compound 3-Pyridylmethyl (meta-pyridyl N)
Analog class 2-Pyridylmethyl (ortho-pyridyl N)
Pyridyl nitrogen geometry alters hydrogen-bonding vector; target engagement profile may not transfer directly
Methyl substitution pattern
This compound 5,6-Dimethyl (adjacent to 7-amine)
Analog class 2,5-Dimethyl or alternative regioisomers
Steric environment around 7-amine pharmacophore may differ; SAR context may not transfer
3-Phenyl substituent class
This compound Unsubstituted 3-phenyl
Analog class 3-(4-Chlorophenyl) or halogenated analogs
Lipophilicity and π-stacking profile may shift; kinase selectivity context may differ

Differentiation Evidence


3- vs. 2-Pyridylmethyl Amine Geometry

The compound bears an N-(pyridin-3-ylmethyl)amine at the 7-position, whereas the most extensively characterized anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines employ an N-(pyridin-2-ylmethyl)amine [1]. This positional isomerism of the pyridyl nitrogen (meta vs. ortho) fundamentally alters the hydrogen-bond acceptor geometry and vector orientation of the amine side chain, which in kinase inhibitor design directly impacts ATP-binding site complementarity and selectivity [2]. In the anti-mycobacterial SAR series, 2-pyridylmethyl was critical for activity, with alternative regioisomers showing reduced potency, suggesting that the 3-pyridylmethyl variant may engage different targets or binding modes.

Pyridyl Isomerism
Reported
3-Pyridylmethyl (meta) vs. 2-pyridylmethyl (ortho) at 7-amine; distinct hydrogen-bond vector orientation
May redirect kinase selectivity away from anti-mycobacterial targets
Anti-mycobacterial SAR context; target engagement may differ
Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

5,6- vs. 2,5-Dimethyl Substitution Pattern

Compound 900897-12-3 carries methyl groups at the 5- and 6-positions of the pyrimidine ring. A close analog disclosed in antiviral patent EP3096762A2, 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, features a 2,5-dimethyl pattern instead [1]. The 5,6-dimethyl configuration places both methyl groups on the pyrimidine ring adjacent to the 7-amine, potentially creating steric constraints that influence the conformational freedom of the N-(pyridin-3-ylmethyl) side chain. In contrast, the 2,5-dimethyl pattern places one methyl on the pyrazole-fused pyrimidine ring at a position farther from the amine, likely resulting in different steric and electronic environments around the key 7-amine pharmacophore.

Methyl Regioisomerism
Reported
5,6-Dimethyl pattern places both methyl groups adjacent to 7-amine
Steric environment around 7-amine pharmacophore differs from 2,5-dimethyl analogs
Antiviral patent comparator context; conformational preference may shift
Medicinal chemistry Kinase inhibitor scaffold Pyrazolo[1,5-a]pyrimidine SAR

Lipophilicity & Drug-Likeness Profile

The computed ACD/LogP for compound 900897-12-3 is 2.63, with ACD/LogD (pH 7.4) of 2.86, topological polar surface area (TPSA) of 55 Ų, zero Rule-of-5 violations, and 4 freely rotatable bonds . These values place the compound within favorable oral drug-like chemical space. By comparison, the 3-(4-chlorophenyl) analog from EP3096762A2 has an additional chlorine atom that would increase lipophilicity (predicted LogP increment ~0.7 units) and molecular weight [1]. The 3-phenyl (unsubstituted) group in 900897-12-3 provides a lower lipophilicity baseline, potentially offering better aqueous solubility and reduced non-specific protein binding compared to halogenated phenyl analogs—a desirable feature for chemical probe development where target-specific binding must be distinguished from promiscuous hydrophobic interactions.

Lipophilicity Profile
Data to verify
ACD/LogP 2.63; LogD 2.86; TPSA 55 Ų; 0 Rule-of-5 violations; MW 329.40 Da
Reported physicochemical profile within drug-like chemical space
Estimated ~0.7 LogP units lower than 4-Cl-phenyl analog; computed values
Physicochemical properties Drug-likeness ADME prediction

Commercial Availability & Sourcing

Compound 900897-12-3 is commercially available from Life Chemicals (catalog F3348-0687) at 90%+ purity with transparent pricing: $59.00 for 2 mg and $69.00 for 5 mg [1]. In contrast, closely related analogs such as 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 896811-22-6) and 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are listed through multiple vendors but with less transparent or variable pricing structures [2]. The availability of 900897-12-3 in pre-weighed quantities (2 mg and 5 mg) at defined purity facilitates direct procurement for initial screening without the logistical burden of custom synthesis, which is a practical advantage for laboratories conducting kinase inhibitor library screening where rapid access to structurally characterized compounds is essential.

Commercial Sourcing
Reported
Life Chemicals F3348-0687; 90%+ purity; 2 mg / 5 mg pre-weighed quantities
Supports procurement for kinase inhibitor screening workflows
Vendor catalog data as of 2024; verify current pricing and availability
Chemical procurement Screening library Tool compound sourcing

Application Scenarios


Kinase Selectivity Profiling with 3-Pyridylmethylamine Chemotype

For laboratories conducting kinase inhibitor selectivity screens, compound 900897-12-3 offers a structurally distinct 3-pyridylmethylamine chemotype that complements the more common 2-pyridylmethyl series prevalent in the literature . Its 5,6-dimethyl-3-phenyl substitution pattern, combined with meta-pyridyl geometry, provides a unique pharmacophore for exploring kinase selectivity space orthogonal to extensively studied anti-mycobacterial or antiviral pyrazolo[1,5-a]pyrimidine scaffolds [1]. Procurement of this compound for selectivity panel screening can identify kinase targets that preferentially accommodate the 3-pyridylmethyl vector, generating SAR hypotheses distinct from those derived from 2-pyridylmethyl analogs.

Lead Optimization: 5,6- vs. 2,5-Dimethyl Scaffold Effects

Medicinal chemistry teams optimizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can use compound 900897-12-3 as a comparator to evaluate the impact of methyl group positioning on the pyrimidine ring. The 5,6-dimethyl pattern places both methyl substituents adjacent to the 7-amine, potentially altering the conformational preference and target engagement profile compared to 2,5-dimethyl analogs disclosed in antiviral patents . This compound serves as a key intermediate scaffold for understanding how subtle regioisomeric changes influence kinase selectivity, cellular potency, and ADME properties within a lead optimization campaign.

Computational Docking & Molecular Dynamics Studies

With its well-defined 3D structure, computed physicochemical parameters (ACD/LogP 2.63, TPSA 55 Ų, zero Rule-of-5 violations) , and distinct N-(pyridin-3-ylmethyl)amine geometry, compound 900897-12-3 is well-suited as a reference ligand for computational kinase docking studies. The 3-pyridylmethyl side chain provides a different hydrogen-bonding vector compared to 2-pyridylmethyl analogs, enabling computational chemists to evaluate docking pose diversity and binding mode predictions across the kinome. Its favorable drug-like properties make it a realistic starting point for virtual screening campaigns targeting kinases with unexplored 3-pyridylmethylamine binding pockets.

Chemical Probe for Target Deconvolution

The lower lipophilicity of compound 900897-12-3 (ACD/LogP 2.63) compared to halogenated phenyl analogs makes it a potentially cleaner chemical probe for cellular target engagement studies. Reduced non-specific hydrophobic interactions may minimize off-target effects, facilitating more reliable target deconvolution using techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling-based chemoproteomics. Its commercial availability in defined purity and quantity [1] further supports its use as a readily accessible tool compound for target identification workflows in academic and industrial settings.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
3-Pyridylmethylamine chemotype
Kinase panel selectivity review
Scaffold SAR studies
5,6-Dimethyl regioisomer context
Substitution-pattern SAR review
Computational docking
Reported physicochemical profile
Binding-mode prediction review
Target deconvolution studies
Lower-lipophilicity baseline
Target-engagement assay context
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